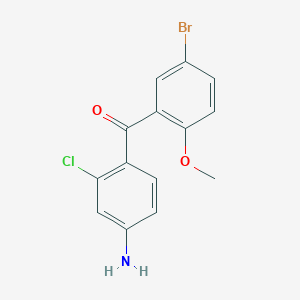
(4-Amino-2-chloro-phenyl)-(5-bromo-2-methoxy-phenyl)-methanone
Cat. No. B8280781
M. Wt: 340.60 g/mol
InChI Key: OFCIADFJOUJPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08293772B2
Procedure details


The reaction was carried out similarly as described in the preparation of compound 404, using compound 423 (16.1 mmol). The crude product was purified by continuous gradient flash chromatography using EtOAc/petroleum ether (40-60) 20:80 to 45:55 as the eluent to afford the title compound as yellow solid.
Name
compound 404
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
compound 423
Quantity
16.1 mmol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
NC1C=CC(C)=C(C(C2C=CC(NC3C=CC(F)=CC=3F)=CC=2Cl)=O)C=1.[Br:27][C:28]1[CH:29]=[CH:30][C:31]([O:46][CH3:47])=[C:32]([C:34]([C:36]2[CH:41]=[CH:40][C:39]([N+:42]([O-])=O)=[CH:38][C:37]=2[Cl:45])=[O:35])[CH:33]=1>>[NH2:42][C:39]1[CH:40]=[CH:41][C:36]([C:34]([C:32]2[CH:33]=[C:28]([Br:27])[CH:29]=[CH:30][C:31]=2[O:46][CH3:47])=[O:35])=[C:37]([Cl:45])[CH:38]=1
|
Inputs


Step One
|
Name
|
compound 404
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=CC(=C(C1)C(=O)C1=C(C=C(C=C1)NC1=C(C=C(C=C1)F)F)Cl)C
|
Step Two
|
Name
|
compound 423
|
|
Quantity
|
16.1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C1)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by continuous gradient flash chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(C=C1)C(=O)C1=C(C=CC(=C1)Br)OC)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
